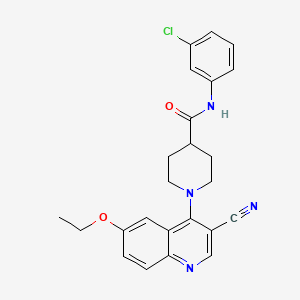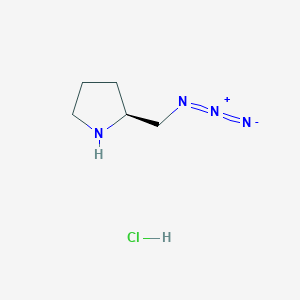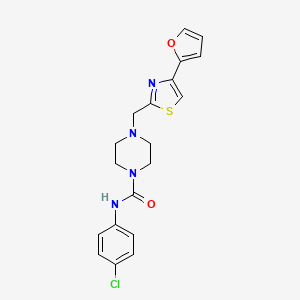![molecular formula C12H19Cl2N5 B2955384 [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride CAS No. 2375260-85-6](/img/structure/B2955384.png)
[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride: . This compound has garnered interest due to its role in regulating intracellular signaling pathways that are crucial for cell growth and survival.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride typically involves multiple steps, starting with the construction of the pyrrolo[2,3-d]pyrimidin-4-yl core. This can be achieved through a series of reactions including cyclization, amination, and halogenation
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amine group to an amide or nitro group.
Reduction: : Reducing any nitro groups to amines.
Substitution: : Replacing hydrogen atoms on the piperidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: : Typical reagents include hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: : Reagents like alkyl halides and strong bases are often used.
Major Products Formed
Oxidation: : Amides, nitro compounds.
Reduction: : Primary amines.
Substitution: : Alkylated piperidines.
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as an inhibitor of protein kinase B (Akt), which plays a crucial role in cancer research. By inhibiting Akt, this compound can potentially disrupt cancer cell growth and survival, making it a valuable tool in the development of anticancer therapies.
作用机制
The mechanism by which [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride exerts its effects involves the inhibition of protein kinase B (Akt). Akt is a key player in intracellular signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting Akt, this compound disrupts these pathways, leading to the suppression of cancer cell proliferation and survival.
相似化合物的比较
This compound is unique in its structure and function compared to other Akt inhibitors. Similar compounds include 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides , which also act as selective, orally active inhibitors of Akt. the specific structural features of [(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride contribute to its distinct biological activity and potential therapeutic applications.
Conclusion
[(1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride: is a promising compound with significant potential in medicinal chemistry, particularly as an Akt inhibitor. Its unique structure and mechanism of action make it a valuable tool in cancer research and therapy development.
属性
IUPAC Name |
[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5.2ClH/c13-7-9-2-5-17(6-3-9)12-10-1-4-14-11(10)15-8-16-12;;/h1,4,8-9H,2-3,5-7,13H2,(H,14,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNGKSOTLSCXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NC3=C2C=CN3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2955302.png)
![N-cyclohexyl-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2955306.png)
![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
![2-[(2-chloro-4-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2955309.png)
![1-(morpholin-4-yl)-2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2955310.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2955313.png)
![6-({[(4-bromophenyl)carbamoyl]methyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2955315.png)

![(2E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2955319.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2955321.png)
![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2955322.png)

